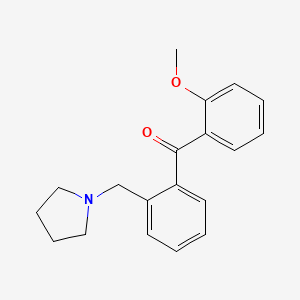

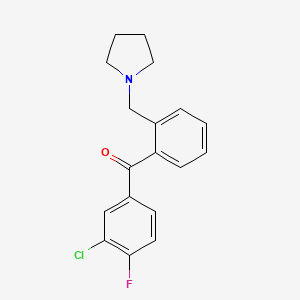

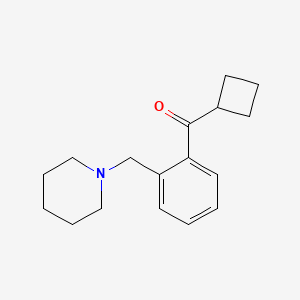

3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

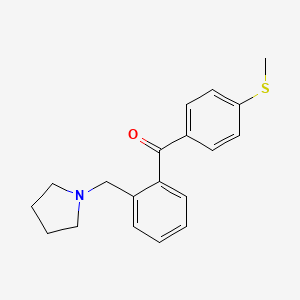

3-Fluoro-2-(4-methylpiperazinomethyl) benzophenone, also known as FMPA, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is insoluble in water and soluble in organic solvents. In the laboratory, FMPA is used as a reagent for the synthesis of a variety of compounds, including dyes, pharmaceuticals, and polymers. It is also used as a catalyst in organic synthesis, and as a reagent for the synthesis of polymers. Additionally, FMPA has been used in the study of the mechanisms of action of various drugs and in the study of biochemical and physiological effects.

Scientific Research Applications

Alzheimer's Disease Research

A study by Belluti et al. (2014) explored the development of multipotent agents against β-secretase (BACE-1) and acetylcholinesterase (AChE) for Alzheimer's disease (AD). They utilized the structure of fluorinated benzophenone as a starting point, leading to the synthesis of a series of 3-fluoro-4-hydroxy- analogues. Among these, certain derivatives exhibited balanced micromolar potency against the selected targets, suggesting their potential as effective anti-AD drug candidates (Belluti et al., 2014).

Environmental Impact and Endocrine Disruption

Watanabe et al. (2015) investigated the metabolism of benzophenone-3 (BP-3) by liver microsomes and its estrogenic and anti-androgenic activities. BP-3, a widely used UV-filter, was found to be metabolized into various metabolites, some exhibiting stronger estrogenic activity. This study highlights the potential environmental and health impacts of BP-3 due to its endocrine-disrupting effects (Watanabe et al., 2015).

Photocatalytic Degradation and Water Treatment

Cao et al. (2021) examined the oxidation process of BP-3 in aqueous solution by potassium permanganate. Their study evaluated factors influencing BP-3 degradation efficiency and suggested that this technique significantly reduces acute and chronic toxicities, making it a promising method for BP-3 removal in water treatment processes (Cao et al., 2021).

Tumor Growth Inhibition and Anti-Cancer Research

Mohammed and Khanum (2018) focused on the angiopreventive and in vitro tumor inhibition activities of novel synthetic benzophenone analogs. Their study revealed that certain benzophenone analogs, especially those substituted with methyl, chloro, and fluoro groups, showed significant potential in inhibiting tumor growth, indicating their relevance in anti-cancer drug development (Mohammed & Khanum, 2018).

properties

IUPAC Name |

(3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRXMBUMYYPGFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643874 |

Source

|

| Record name | (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898783-09-0 |

Source

|

| Record name | (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)

![Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1327276.png)